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molecular formula C8H8O4 B129427 Methyl 3,4-dihydroxybenzoate CAS No. 2150-43-8

Methyl 3,4-dihydroxybenzoate

Cat. No. B129427
M. Wt: 168.15 g/mol
InChI Key: CUFLZUDASVUNOE-UHFFFAOYSA-N
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Patent
US04966900

Procedure details

A mixture of 180 g of 3,4-dihydroxybenzoic acid, 360 ml of dichloroethane, 142 ml of methanol and 18 g of p-toluenesulfonic acid was boiled on a water separator, until distillate is clear. The solvent was evaporated, and the residue was admixed with 1.5 liters of diethyl ether, washed with 1 liter of a saturated aqueous sodium bicarbonate solution and twice with each 0.4 liter of aqueous sodium chloride solution. After evaporation again, the residue was recrystallized from 3 liters of toluene to obtain the product. m.p. 136°-137° C.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].Cl[CH:13](Cl)C.CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH3:13][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([OH:11])=[C:2]([OH:1])[CH:3]=1

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1O
Name
Quantity
360 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
142 mL
Type
reactant
Smiles
CO
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
washed with 1 liter of a saturated aqueous sodium bicarbonate solution and twice with each 0.4 liter of aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After evaporation again
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 3 liters of toluene
CUSTOM
Type
CUSTOM
Details
to obtain the product

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=C(C=C1)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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